N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide
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Overview
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a cyclopropyl group
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of related 1,2,4-triazole derivatives has been a subject of interest due to their potential biological activities. For instance, a study conducted by Sokmen et al. (2014) focused on the synthesis of new 1,2,4-triazole Schiff base and amine derivatives, which were evaluated for their antibacterial, antiurease, and antioxidant activities. These compounds showed significant antiurease and antioxidant effects, indicating their potential in therapeutic applications (B. B. Sokmen et al., 2014).
Antiallergic Properties
In another study, Georgiev et al. (1987) synthesized a series of compounds related to the furan-3-carboxamides, which demonstrated potent antiallergic activity. This highlights the potential application of such compounds in developing new antiallergic agents (V. Georgiev et al., 1987).
Anticonvulsant and Neuroprotective Effects
The exploration of N-(substituted benzothiazol-2-yl)amides for their anticonvulsant and neuroprotective effects has revealed promising leads. A study by Hassan et al. (2012) identified compounds within this class that exhibited significant anticonvulsant activity and neuroprotective effect, suggesting their utility in addressing neurological disorders (M. Hassan et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have shown remarkable antibacterial and antifungal activities. Research by Jafari et al. (2017) into these compounds has opened up possibilities for developing new antimicrobial agents, especially against resistant strains (E. Jafari et al., 2017).
Antiplasmodial Activities
Compounds derived from N-acylated furazans have shown activity against different strains of Plasmodium falciparum, as indicated by Hermann et al. (2021). This research contributes to the search for effective anti-malarial agents, demonstrating the potential of such compounds in combating malaria (Theresa Hermann et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huis
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-17(15-7-4-3-5-8-15)20(26)22-12-13-24-21(27)25(16-10-11-16)19(23-24)18-9-6-14-28-18/h3-9,14,16-17H,2,10-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYLGXJGVWNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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